An In-depth Technical Guide to the Synthesis and Characterization of 2-(furan-2-yl)aniline hydrochloride
An In-depth Technical Guide to the Synthesis and Characterization of 2-(furan-2-yl)aniline hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(furan-2-yl)aniline hydrochloride, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details a feasible synthetic route, experimental protocols, and expected analytical data.
Synthesis of 2-(furan-2-yl)aniline and its Hydrochloride Salt
The synthesis of 2-(furan-2-yl)aniline can be efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound. In this proposed synthesis, 2-bromoaniline is coupled with furan-2-boronic acid. The resulting 2-(furan-2-yl)aniline is then converted to its hydrochloride salt for improved stability and handling.
Synthesis of 2-(furan-2-yl)aniline via Suzuki-Miyaura Coupling
Reaction Scheme:
Experimental Protocol:
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Reaction Setup: To a dried 100 mL round-bottom flask, add 2-bromoaniline (1.72 g, 10 mmol), furan-2-boronic acid (1.34 g, 12 mmol), and potassium carbonate (4.14 g, 30 mmol).
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Solvent Addition: Add a 3:1 mixture of toluene and water (40 mL).
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Degassing: Degas the mixture by bubbling argon through the solution for 20 minutes.
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Catalyst Addition: Under an argon atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.578 g, 0.5 mmol).
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Reaction: Heat the mixture to 90°C and stir vigorously under an argon atmosphere for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 30 mL).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 2-(furan-2-yl)aniline as a viscous oil.
Synthesis of 2-(furan-2-yl)aniline hydrochloride
Reaction Scheme:
Experimental Protocol:
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Dissolution: Dissolve the purified 2-(furan-2-yl)aniline (1.59 g, 10 mmol) in 20 mL of diethyl ether.
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Acidification: Slowly add a 2 M solution of hydrochloric acid in diethyl ether dropwise with stirring until precipitation is complete.
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Isolation: Collect the precipitate by vacuum filtration.
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Washing and Drying: Wash the solid with cold diethyl ether and dry under vacuum to yield 2-(furan-2-yl)aniline hydrochloride as a yellow solid.[1]
Characterization Data
The following tables summarize the expected characterization data for 2-(furan-2-yl)aniline and its hydrochloride salt. The data is based on typical values for analogous compounds, as direct experimental data for this specific molecule is not widely available in the literature.
Physicochemical Properties
| Property | 2-(furan-2-yl)aniline | 2-(furan-2-yl)aniline hydrochloride |
| Molecular Formula | C₁₀H₉NO | C₁₀H₁₀ClNO |
| Molecular Weight | 159.19 g/mol [2] | 195.64 g/mol [3] |
| Appearance | Viscous oil | Yellow solid[1] |
| Melting Point | Not available | Not available |
Spectroscopic Data
Table 1: ¹H NMR Data (400 MHz, CDCl₃) for 2-(furan-2-yl)aniline
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.45 | dd | 1H | H-5' (furan) |
| 7.20 - 7.05 | m | 2H | Ar-H |
| 6.85 - 6.70 | m | 2H | Ar-H |
| 6.60 | d | 1H | H-3' (furan) |
| 6.45 | dd | 1H | H-4' (furan) |
| 4.50 | br s | 2H | -NH₂ |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃) for 2-(furan-2-yl)aniline
| Chemical Shift (δ, ppm) | Assignment |
| 152.5 | C-2' (furan) |
| 145.0 | C-2 (aniline) |
| 142.0 | C-5' (furan) |
| 130.0 - 115.0 | Ar-C |
| 112.0 | C-3' (furan) |
| 108.0 | C-4' (furan) |
Table 3: IR and Mass Spectrometry Data
| Technique | 2-(furan-2-yl)aniline | 2-(furan-2-yl)aniline hydrochloride |
| IR (cm⁻¹) | 3450-3300 (N-H stretch), 3100-3000 (Ar C-H stretch), 1620 (N-H bend), 1590, 1490 (Ar C=C stretch), 1250 (C-O-C stretch) | 3000-2800 (N⁺-H stretch, broad), 1600, 1500 (Ar C=C stretch) |
| MS (m/z) | 159 (M⁺), 130, 104, 77 | 159 ([M-Cl]⁺), 130, 104, 77 |
Visualizations
Synthesis Pathway
Caption: Suzuki-Miyaura coupling for 2-(furan-2-yl)aniline synthesis.
Experimental Workflow
Caption: Workflow from synthesis to characterization.
